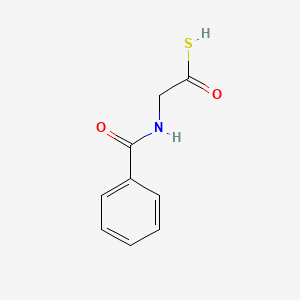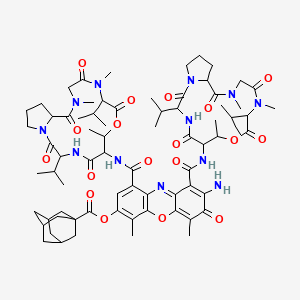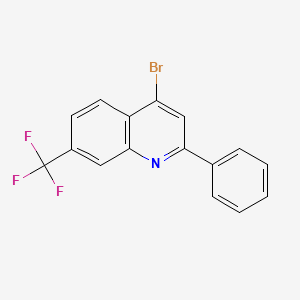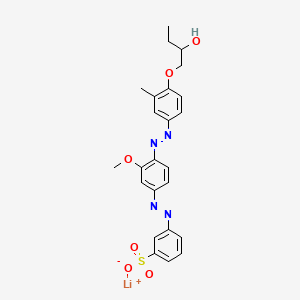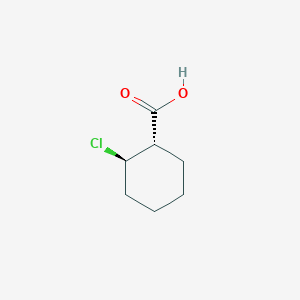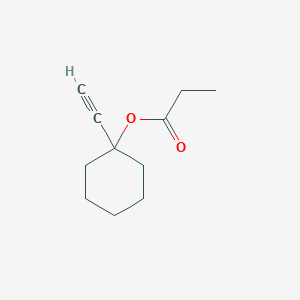
Phosphonic acid, bis(nonylphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, bis(nonylphenyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonic acid group bonded to two nonylphenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, bis(nonylphenyl) ester can be synthesized through several methods. One common approach involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction typically occurs under controlled conditions, with the use of solvents such as toluene or dichloromethane. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, bis(nonylphenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The nonylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters. These products have distinct chemical properties and can be used in different applications .
Aplicaciones Científicas De Investigación
Phosphonic acid, bis(nonylphenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used as an additive in lubricants, plasticizers, and flame retardants.
Mecanismo De Acción
The mechanism of action of phosphonic acid, bis(nonylphenyl) ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it effective in chelation and catalysis. The nonylphenyl groups provide hydrophobic interactions, enhancing the compound’s solubility in organic solvents. These interactions contribute to its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, bis(nonylphenyl) ester
- Phosphinic acid, bis(nonylphenyl) ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphonic acid, bis(nonylphenyl) ester is unique due to its specific combination of phosphonic acid and nonylphenyl groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Compared to similar compounds, it offers enhanced stability and reactivity under different conditions .
Propiedades
Número CAS |
26569-08-4 |
|---|---|
Fórmula molecular |
C30H46O3P+ |
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
bis(4-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3/q+1 |
Clave InChI |
VUDFMCAHIGWOMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


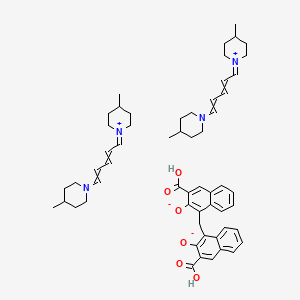
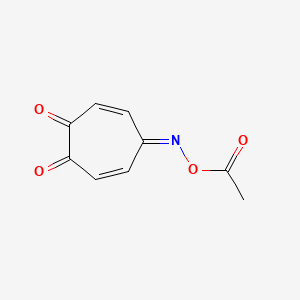
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
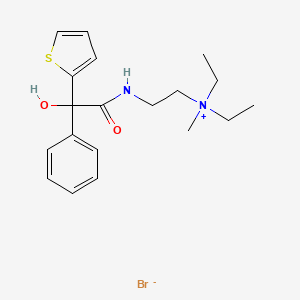

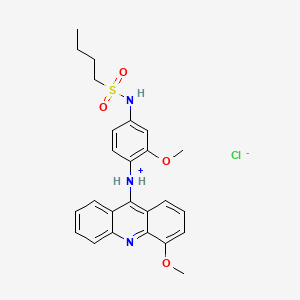
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
